![molecular formula C23H21N3O3S2 B2955594 2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-87-6](/img/structure/B2955594.png)
2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a naphthalene ring, a benzo[d]thiazole ring, a pyrrolidine ring, and an acetamide group. These features suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The naphthalene and benzo[d]thiazole rings are aromatic, which means they are planar and have a delocalized π electron system. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The naphthalene ring could undergo electrophilic aromatic substitution reactions, and the benzo[d]thiazole ring could participate in nucleophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Studies on derivatives of naphthalene and thiazole compounds have shown significant antibacterial and antifungal activities. For example, a series of heterocyclic compounds including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains, showing that these compounds possess notable antibacterial and antifungal properties (Patel & Patel, 2015).
Corrosion Inhibition
Another area of research involves the synthesis of acetamide derivatives for applications in corrosion inhibition. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reaction showed promising results in corrosion prevention efficiencies, indicating the potential use of similar compounds in protecting metals from corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Antiparkinson’s Activity
A notable study focused on the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives to evaluate their anti-Parkinson's activity. This research highlighted the synthesis methodology and the promising potential of these compounds in treating Parkinson's disease, with certain derivatives showing significant anti-Parkinson's activity in vivo models (Gomathy et al., 2012).
Conducting Polymers
Research into conducting polymers also includes the synthesis of compounds containing pyrrolidinyl and sulfonyl groups. A study on derivatized bis(pyrrol-2-yl) arylenes, including compounds similar in structure to the target compound, explored the electrochemical polymerization to yield polymers with low oxidation potentials, demonstrating the application of such compounds in creating stable, electrically conducting materials (Sotzing et al., 1996).
Direcciones Futuras
Future research on this compound could involve studying its physical and chemical properties in more detail, exploring its potential biological activity, and developing methods for its synthesis . It could also be interesting to study derivatives of this compound to see how changes in its structure affect its properties .
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c27-22(14-17-8-5-7-16-6-1-2-9-19(16)17)25-23-24-20-11-10-18(15-21(20)30-23)31(28,29)26-12-3-4-13-26/h1-2,5-11,15H,3-4,12-14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKRLNTJQTYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

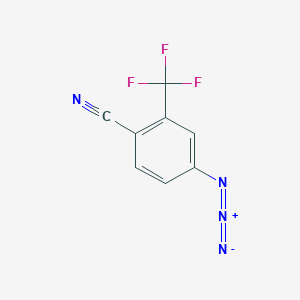
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)
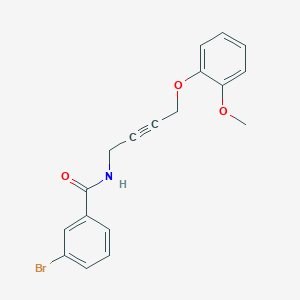
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

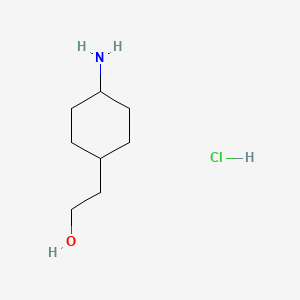
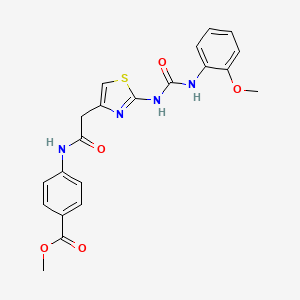
![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)
![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)

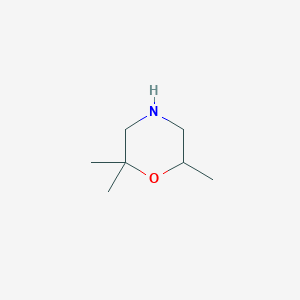
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)
![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)